molecular formula C27H27N3O3 B11015255 N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide

N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide

Cat. No.: B11015255
M. Wt: 441.5 g/mol
InChI Key: CFOJGVRSRXILIJ-UHFFFAOYSA-N
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Description

N-(1-{2-[2-(4-METHOXY-1-NAPHTHYL)-1-PYRROLIDINYL]-2-OXOETHYL}-1H-INDOL-4-YL)ACETAMIDE is a complex organic compound with a unique structure that combines elements of naphthalene, pyrrolidine, and indole. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[2-(4-METHOXY-1-NAPHTHYL)-1-PYRROLIDINYL]-2-OXOETHYL}-1H-INDOL-4-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the pyrrolidine ring. The final step involves the coupling of the indole moiety with the naphthalene-pyrrolidine intermediate under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[2-(4-METHOXY-1-NAPHTHYL)-1-PYRROLIDINYL]-2-OXOETHYL}-1H-INDOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(1-{2-[2-(4-METHOXY-1-NAPHTHYL)-1-PYRROLIDINYL]-2-OXOETHYL}-1H-INDOL-4-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{2-[2-(4-METHOXY-1-NAPHTHYL)-1-PYRROLIDINYL]-2-OXOETHYL}-1H-INDOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-N-(1-NAPHTHYL)ACETAMIDE: A structurally related compound with similar chemical properties.

    N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide: Another naphthalene derivative with potential biological activities.

Uniqueness

N-(1-{2-[2-(4-METHOXY-1-NAPHTHYL)-1-PYRROLIDINYL]-2-OXOETHYL}-1H-INDOL-4-YL)ACETAMIDE is unique due to its combination of naphthalene, pyrrolidine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

N-[1-[2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C27H27N3O3/c1-18(31)28-23-9-5-10-24-22(23)14-16-29(24)17-27(32)30-15-6-11-25(30)20-12-13-26(33-2)21-8-4-3-7-19(20)21/h3-5,7-10,12-14,16,25H,6,11,15,17H2,1-2H3,(H,28,31)

InChI Key

CFOJGVRSRXILIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCCC3C4=CC=C(C5=CC=CC=C45)OC

Origin of Product

United States

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